

An In-depth Technical Guide on the Physical Properties of 1-Bromoethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromoethanol**

Cat. No.: **B8688067**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of **1-bromoethanol** (CAS No. 162854-32-2), a halogenated alcohol of interest in various chemical syntheses. Accurate knowledge of these properties is fundamental for its application in research and development, ensuring predictable behavior in experimental and scale-up processes.

Quantitative Physical Properties

The physical characteristics of **1-bromoethanol** are summarized below. These values are critical for designing experiments, performing safety assessments, and developing purification protocols.

Property	Value	Units	Conditions / Notes
Molecular Formula	C ₂ H ₅ BrO	-	-
Molecular Weight	124.96	g/mol	[1] [2] [3] [4]
Boiling Point	Not available	°C	Data for the 1-bromo isomer is not readily available. The isomeric 2-bromoethanol has a boiling point of 56-57 °C at 20 mmHg. [5] [6] [7]
Density	Not available	g/cm ³	Data for the 1-bromo isomer is not readily available. The isomeric 2-bromoethanol has a density of 1.763 g/mL at 25 °C. [5]
Refractive Index	Not available	nD	Data for the 1-bromo isomer is not readily available. The isomeric 2-bromoethanol has a refractive index of 1.492 at 20 °C. [5]
Solubility	Miscible with water	-	The related compound 2-bromoethanol is miscible with water and most organic solvents but insoluble in petroleum ether. [7]
Appearance	Colorless to pale brown oil/liquid	-	Based on the appearance of the

related isomer, 2-bromoethanol.[8]

Note: Experimental data for **1-bromoethanol** is scarce in publicly available literature. Data for its common isomer, 2-bromoethanol, is provided for reference where applicable but should be used with caution as physical properties can differ significantly between isomers.

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for compound characterization. Below are detailed, standard methodologies for measuring the key properties of a liquid compound like **1-bromoethanol**.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] This micro-method is suitable when only small sample volumes are available.[10]

Apparatus:

- Small test tube (e.g., 150mm)
- Thermometer or temperature probe
- Heating block or oil bath
- Magnetic stirrer and small stir bar
- Clamps and stand

Procedure:

- Place approximately 0.5 mL of the **1-bromoethanol** sample into the test tube along with a small magnetic stir bar.[10]
- Clamp the test tube securely within the heating block on a hot plate stirrer.[10]
- Position the thermometer bulb about 1 cm above the liquid's surface to measure the vapor temperature.[10]

- Turn on the stirrer to ensure gentle, even heating.
- Begin heating the block slowly. Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the tube walls.[10]
- A "reflux ring" of condensing vapor will become visible. The thermometer bulb should be level with this ring for an accurate measurement.[10]
- When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the liquid.[10]
- Record the ambient atmospheric pressure, as boiling point is pressure-dependent.[9]

Density is the mass of a substance per unit volume ($\rho = m/V$).[11] This method uses a calibrated volumetric flask or pycnometer for high accuracy.

Apparatus:

- Analytical balance (accurate to ± 0.001 g)
- Volumetric flask or pycnometer (e.g., 5 or 10 mL)
- Temperature-controlled water bath or ambient thermometer
- Pipette

Procedure:

- Carefully clean and dry the volumetric flask/pycnometer.
- Weigh the empty, dry flask on the analytical balance and record its mass (m_1).
- Fill the flask to the calibration mark with the **1-bromoethanol** sample. Use a pipette for the final adjustment to ensure the bottom of the meniscus is precisely on the mark.
- Record the temperature of the liquid. Density is temperature-dependent.
- Weigh the filled flask and record its mass (m_2).

- The mass of the liquid is $m_{\text{liquid}} = m_2 - m_1$.
- The volume of the liquid is the calibrated volume of the flask (V).
- Calculate the density: $\rho = (m_2 - m_1) / V$.[\[12\]](#)

The refractive index measures how light bends when passing from air into the liquid and is a highly characteristic property for pure liquids.[\[13\]](#)

Apparatus:

- Abbe refractometer
- Constant temperature water circulator (e.g., set to 20.0 °C)
- Light source (typically a sodium D-line lamp, $\lambda = 589$ nm)
- Dropper or pipette
- Lint-free tissues and a suitable solvent (e.g., ethanol or isopropanol)

Procedure:

- Ensure the refractometer prisms are clean and dry. Clean with a suitable solvent and a lint-free tissue if necessary.
- Turn on the light source and the water circulator to bring the prisms to the desired temperature (e.g., 20.0 °C).
- Using a dropper, apply 2-3 drops of the **1-bromoethanol** sample onto the surface of the bottom prism.
- Close the prisms firmly. The liquid should spread to form a thin, uniform film.
- Look through the eyepiece. Turn the coarse adjustment knob until the light and dark fields become visible.

- Adjust the chromaticity screw to eliminate any color fringe, creating a sharp, well-defined borderline between the light and dark fields.
- Use the fine adjustment knob to center the borderline precisely on the crosshairs in the eyepiece.
- Press the "read" button or look at the scale to obtain the refractive index value (nD). Record the temperature at which the measurement was taken.

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the physical characterization of a liquid chemical sample like **1-bromoethanol**. This process ensures that the identity and purity of the compound are confirmed before its use in further applications.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of **1-bromoethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromoethanol | CymitQuimica [cymitquimica.com]
- 2. Ethanol, 1-bromo- | C2H5BrO | CID 14202443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S)-1-bromoethanol | C2H5BrO | CID 88388229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. 2-Bromoethanol 95 540-51-2 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 2-Bromoethanol | 540-51-2 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. embibe.com [embibe.com]
- 12. homesciencetools.com [homesciencetools.com]
- 13. athabascau.ca [athabascau.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical Properties of 1-Bromoethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8688067#physical-properties-of-1-bromoethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com